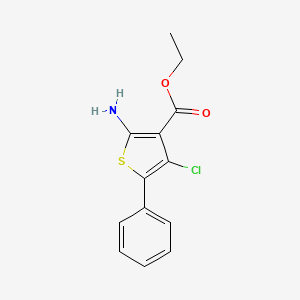

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC15899499

Molecular Formula: C13H12ClNO2S

Molecular Weight: 281.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12ClNO2S |

|---|---|

| Molecular Weight | 281.76 g/mol |

| IUPAC Name | ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C13H12ClNO2S/c1-2-17-13(16)9-10(14)11(18-12(9)15)8-6-4-3-5-7-8/h3-7H,2,15H2,1H3 |

| Standard InChI Key | DGTQGILYTMBQJA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Ethyl 2-amino-4-chloro-5-phenylthiophene-3-carboxylate belongs to the thiophene family, featuring a five-membered aromatic ring with sulfur at position 1. Key substituents include:

-

Amino group (-NH₂) at position 2

-

Chlorine atom (-Cl) at position 4

-

Phenyl group (-C₆H₅) at position 5

The planar thiophene core facilitates π-π stacking interactions, while the chloro and phenyl groups introduce steric and electronic effects critical for reactivity.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₂ClNO₂S | |

| Molecular Weight | 281.76 g/mol | |

| XLogP3 (Partition Coefficient) | 4.3 | |

| Topological Polar Surface Area | 80.6 Ų | |

| Hydrogen Bond Donors | 1 | |

| Rotatable Bonds | 4 |

The canonical SMILES string CCOC(=O)C1=C(SC(=C1Cl)C2=CC=CC=C2)N encodes the compound’s connectivity, validated by PubChem’s cheminformatics tools .

Synthesis and Manufacturing

Gewald Reaction Adaptations

While no explicit protocol exists for this compound, analogous thiophenes are synthesized via the Gewald reaction, a two-step process involving:

-

Knoevenagel Condensation: Cyclization of α-cyanoketones with elemental sulfur.

-

Esterification: Introduction of the ethyl ester group under acidic conditions .

Modifications likely involve chlorination at position 4 using reagents like sulfuryl chloride (SO₂Cl₂) and phenyl group incorporation via Suzuki-Miyaura coupling.

Table 2: Typical Reaction Conditions

| Parameter | Specification | Reference |

|---|---|---|

| Solvent | Dichloromethane (DCM) | |

| Catalyst | Palladium (Pd) complexes | |

| Temperature Range | 0–25°C | |

| Yield Optimization | Controlled pH (6.5–7.5) |

Crystallography and Disorder

In related compounds (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate), X-ray diffraction reveals coplanarity between the thiophene ring and ester group (dihedral angle <1°). Methyl substituents exhibit positional disorder, a phenomenon potentially relevant to the chloro-phenyl variant .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Expected signals include:

-

δ 1.3 ppm (triplet, CH₃ of ethyl ester)

-

δ 4.3 ppm (quartet, CH₂ of ethyl ester)

-

δ 6.8–7.5 ppm (multiplet, phenyl protons).

-

-

¹³C NMR: Carbonyl (C=O) resonance near δ 165 ppm, with thiophene carbons between δ 110–140 ppm .

Infrared (IR) Spectroscopy

Key absorptions:

-

N-H stretch: ~3350 cm⁻¹ (amine)

-

C=O stretch: ~1700 cm⁻¹ (ester)

-

C-Cl stretch: ~750 cm⁻¹.

Physicochemical Properties

Solubility and Stability

The compound exhibits lipophilicity (XLogP3 = 4.3), favoring organic solvents like DCM or ethanol. Hydrolytic stability is unconfirmed, but ester groups typically require neutral pH for longevity .

Thermal Behavior

No melting point data exists, but analogous thiophenes decompose above 200°C. Differential scanning calorimetry (DSC) would clarify phase transitions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume